Cas no 1261979-92-3 (2-(3-Carboxy-5-fluorophenyl)isonicotinic acid)

2-(3-Carboxy-5-fluorophenyl)isonicotinic acid 化学的及び物理的性質
名前と識別子
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- 1261979-92-3
- 2-(3-CARBOXY-5-FLUOROPHENYL)ISONICOTINIC ACID
- MFCD18317890
- DTXSID30687863
- 2-(3-Carboxy-5-fluorophenyl)isonicotinic acid, 95%
- 2-(3-Carboxy-5-fluorophenyl)isonicotinic acid
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- MDL: MFCD18317890
- インチ: InChI=1S/C13H8FNO4/c14-10-4-8(3-9(5-10)13(18)19)11-6-7(12(16)17)1-2-15-11/h1-6H,(H,16,17)(H,18,19)
- InChIKey: NJVXUUDSEANKDR-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 261.04373590Da
- どういたいしつりょう: 261.04373590Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 87.5Ų
2-(3-Carboxy-5-fluorophenyl)isonicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB324645-5 g |
2-(3-Carboxy-5-fluorophenyl)isonicotinic acid, 95%; . |
1261979-92-3 | 95% | 5g |
€1,159.00 | 2022-06-10 | |
abcr | AB324645-5g |
2-(3-Carboxy-5-fluorophenyl)isonicotinic acid, 95%; . |
1261979-92-3 | 95% | 5g |
€1159.00 | 2024-04-20 |
2-(3-Carboxy-5-fluorophenyl)isonicotinic acid 関連文献
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2-(3-Carboxy-5-fluorophenyl)isonicotinic acidに関する追加情報
Introduction to 2-(3-Carboxy-5-fluorophenyl)isonicotinic Acid (CAS No. 1261979-92-3)
2-(3-Carboxy-5-fluorophenyl)isonicotinic acid, identified by its Chemical Abstracts Service (CAS) number 1261979-92-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic acids, characterized by its fused ring structure and functional groups that contribute to its unique chemical properties. The presence of both a carboxylic acid group and a fluorine substituent in the aromatic ring imparts distinct reactivity and potential biological activity, making it a subject of intense study for its therapeutic applications.
The molecular structure of 2-(3-Carboxy-5-fluorophenyl)isonicotinic acid consists of an isonicotinic acid core, which is a derivative of nicotinic acid. The isonicotinic acid moiety is well-known for its role in the development of antibiotics, particularly in the synthesis of isoniazid, a drug used to treat tuberculosis. The introduction of a carboxy group at the 3-position and a fluorine atom at the 5-position of the phenyl ring modifies the pharmacokinetic and pharmacodynamic properties of the compound, potentially enhancing its bioavailability and binding affinity to biological targets.
In recent years, 2-(3-Carboxy-5-fluorophenyl)isonicotinic acid has been explored as a lead compound in the development of novel therapeutic agents. Its structural features make it a promising candidate for inhibiting various enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The fluorine atom, in particular, is known to increase metabolic stability and binding affinity, which are critical factors in drug design. This has led to its investigation as a potential intermediate in the synthesis of kinase inhibitors, protease inhibitors, and other targeted therapies.
One of the most compelling aspects of 2-(3-Carboxy-5-fluorophenyl)isonicotinic acid is its potential role in addressing unmet medical needs. Researchers have been particularly interested in its ability to modulate pathways associated with chronic diseases. For instance, studies have suggested that this compound may exhibit anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs). Additionally, its structural similarity to known antiviral agents has prompted investigations into its efficacy against viral infections.
The synthesis of 2-(3-Carboxy-5-fluorophenyl)isonicotinic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate carboxylic acids and fluorinated aromatic compounds, followed by functional group transformations such as hydrolysis or oxidation. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for further research and development.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 2-(3-Carboxy-5-fluorophenyl)isonicotinic acid. Molecular modeling studies have helped predict its interactions with biological targets, providing insights into potential drug mechanisms. These computational approaches complement experimental data obtained from wet lab studies, allowing for more rapid identification of promising derivatives and optimization of lead compounds.
The pharmacological profile of 2-(3-Carboxy-5-fluorophenyl)isonicotinic acid continues to be an area of active investigation. Preclinical studies have demonstrated its potential efficacy in models of inflammation and pain management. The compound's ability to inhibit specific enzymes or receptors has been linked to reduced inflammation and analgesic effects. Furthermore, its stability under various physiological conditions makes it a suitable candidate for oral administration, which could improve patient compliance compared to injectable therapies.
As research progresses, 2-(3-Carboxy-5-fluorophenyl)isonicotinic acid is expected to play an increasingly important role in drug discovery and development. Its unique structural features offer a versatile platform for designing novel therapeutics targeting a wide range of diseases. Collaborative efforts between academic researchers and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical applications.
The future prospects for 2-(3-Carboxy-5-fluorophenyl)isonicotinic acid are bright, with ongoing studies exploring its potential in areas such as oncology, neurodegenerative diseases, and metabolic disorders. The compound's multifaceted properties make it an attractive candidate for developing next-generation drugs that address complex medical challenges. As our understanding of biological pathways continues to expand, so too will the opportunities for leveraging compounds like 2-(3-Carboxy-5-fluorophenyl)isonicotinic acid to improve human health.
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